2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Aminosulfonyl Aniline Derivative: This step involves the reaction of aniline with sulfonyl chloride to form the aminosulfonyl aniline derivative.
Coupling with Quinolone Derivative: The aminosulfonyl aniline derivative is then coupled with a quinolone derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3-{[4-([amino(imino)methyl]aminosulfonyl)anilino]methylene}-2-oxo-2,3-dihydro-1H-indole: Another benzenesulfonamide derivative with similar structural features.
2-{2-[4-(aminosulfonyl)anilino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methylphenyl)acetamide: A related compound with a thiazole ring instead of a quinoline ring.
Uniqueness
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H21N3O5S |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H21N3O5S/c1-16-6-8-17(9-7-16)23-14-21(20-4-2-3-5-22(20)28-23)25(30)33-15-24(29)27-18-10-12-19(13-11-18)34(26,31)32/h2-14H,15H2,1H3,(H,27,29)(H2,26,31,32) |
InChI Key |
ATQNDSGESUVSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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